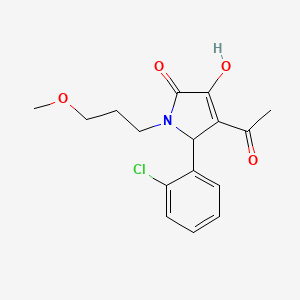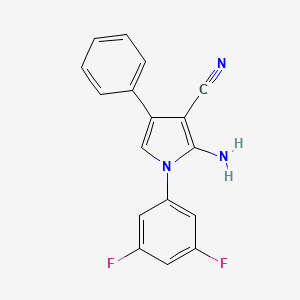![molecular formula C15H14F3N3OS B15001540 1,3,5-Triazine-2(1H)-thione, 5-(2-furanylmethyl)tetrahydro-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B15001540.png)
1,3,5-Triazine-2(1H)-thione, 5-(2-furanylmethyl)tetrahydro-1-[3-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(FURAN-2-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a trifluoromethyl group, and a triazinane-2-thione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(FURAN-2-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE typically involves multi-step organic reactions. One common method involves the reaction of furan-2-carbaldehyde with a trifluoromethyl-substituted phenylhydrazine to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(FURAN-2-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazinane-2-thione to its corresponding amine.
Substitution: The furan ring and trifluoromethyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound
Applications De Recherche Scientifique
5-[(FURAN-2-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 5-[(FURAN-2-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(FURAN-2-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-ONE: Similar structure but with an oxygen atom instead of sulfur.
5-[(FURAN-2-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-IMINE: Contains an imine group instead of a thione.
Uniqueness
The presence of the thione group in 5-[(FURAN-2-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE imparts unique chemical and biological properties compared to its analogs. This makes it particularly valuable in applications where sulfur-containing compounds are preferred.
Propriétés
Formule moléculaire |
C15H14F3N3OS |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
5-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C15H14F3N3OS/c16-15(17,18)11-3-1-4-12(7-11)21-10-20(9-19-14(21)23)8-13-5-2-6-22-13/h1-7H,8-10H2,(H,19,23) |
Clé InChI |
FZRHUOYUFVXHET-UHFFFAOYSA-N |
SMILES canonique |
C1NC(=S)N(CN1CC2=CC=CO2)C3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2,5-Difluorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15001457.png)

![1-(6-chloropyridazin-3-yl)-4-(3-hydroxy-4-methoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B15001462.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone](/img/structure/B15001479.png)
![N-(1,3-benzodioxol-5-yl)-N'-[(5-bromofuran-2-yl)methyl]ethanediamide](/img/structure/B15001481.png)
![N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15001484.png)
![1(2H)-Quinolinecarboxylic acid, 3,4-dihydro-6-[(2-methylbenzoyl)amino]-, methyl ester](/img/structure/B15001485.png)
![ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate](/img/structure/B15001487.png)
![N-[4-acetyl-5-methyl-1-(2-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-aminobenzenesulfonamide](/img/structure/B15001502.png)
![2-(Ethylamino)-7-(2-methyl-1-benzothiophen-3-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B15001524.png)

![methyl [5-chloro-4-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B15001537.png)
![7-(2,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15001547.png)
![3-(4-Oxo-4,10-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-yl)propanoic acid](/img/structure/B15001551.png)
